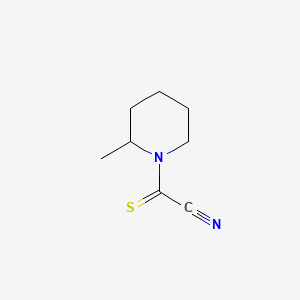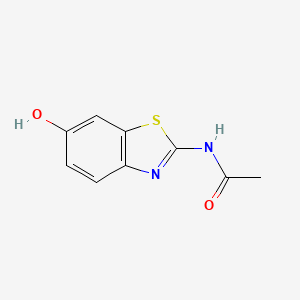
Malononitrile, methyl 4-methoxyphenyldiazenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Malononitrile, methyl 4-methoxyphenyldiazenyl- is an organic compound with the molecular formula C₁₁H₁₀N₄O and a molecular weight of 214.2233 g/mol . This compound is known for its unique structure, which includes a diazenyl group (N=N) attached to a methoxyphenyl ring and a malononitrile moiety. It has various applications in scientific research and industry due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Malononitrile, methyl 4-methoxyphenyldiazenyl- can be synthesized through a series of chemical reactions. One common method involves the Knoevenagel condensation reaction, where malononitrile reacts with an aldehyde or ketone in the presence of a base such as piperidine . The reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
Industrial production of malononitrile, methyl 4-methoxyphenyldiazenyl- often involves the gas-phase reaction of acetonitrile and cyanogen chloride . This method is efficient and scalable, making it suitable for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Malononitrile, methyl 4-methoxyphenyldiazenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diazenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Bases: Piperidine, triethylamine (TEA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Malononitrile, methyl 4-methoxyphenyldiazenyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of malononitrile, methyl 4-methoxyphenyldiazenyl- involves its reactivity with various molecular targets. The diazenyl group can participate in nucleophilic and electrophilic reactions, leading to the formation of different products. The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups on the phenyl ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malononitrile: A simpler compound with the formula CH₂(CN)₂, used as a building block in organic synthesis.
Benzylidenemalononitrile: A derivative of malononitrile used in the synthesis of various organic compounds.
2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile: A low molecular weight fluorescent material with applications in optoelectronics.
Uniqueness
Malononitrile, methyl 4-methoxyphenyldiazenyl- is unique due to its combination of a diazenyl group and a methoxyphenyl ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
74904-96-4 |
|---|---|
Molekularformel |
C11H10N4O |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
2-[(4-methoxyphenyl)diazenyl]-2-methylpropanedinitrile |
InChI |
InChI=1S/C11H10N4O/c1-11(7-12,8-13)15-14-9-3-5-10(16-2)6-4-9/h3-6H,1-2H3 |
InChI-Schlüssel |
YYJWRDXPMLLJFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#N)(C#N)N=NC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


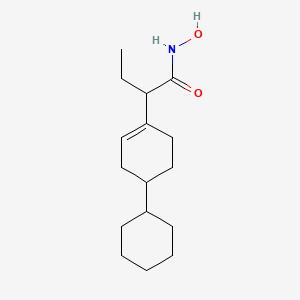
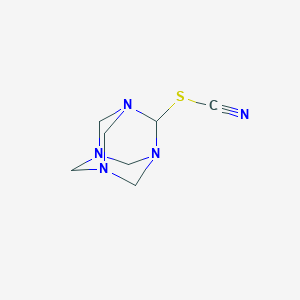

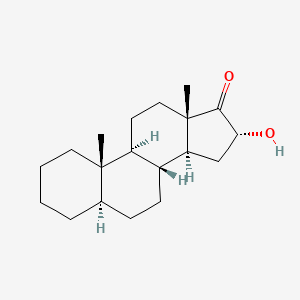
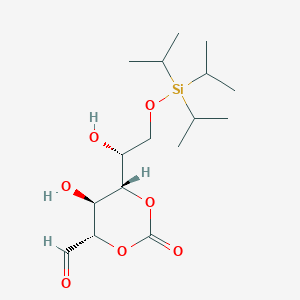

![2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid](/img/structure/B13827427.png)

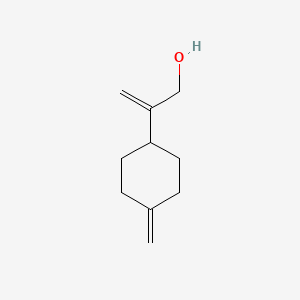
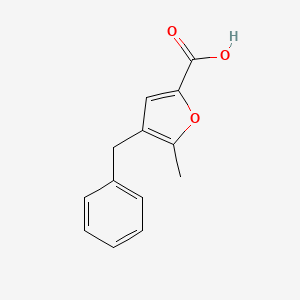
![t-Butyl(E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1h-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13827441.png)
